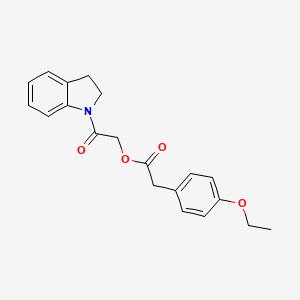

2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate

Description

Properties

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-24-17-9-7-15(8-10-17)13-20(23)25-14-19(22)21-12-11-16-5-3-4-6-18(16)21/h3-10H,2,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJANWDFDGPLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of indole derivatives with ethyl 2-(4-ethoxyphenyl)acetate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For instance, the Ugi four-component condensation reaction can be employed, where indole-2-aldehyde derivatives, acids, anilines, and isocyanides are reacted in the presence of orthogonal copper and palladium catalysts under microwave heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as a neuroprotective agent in the treatment of ischemic stroke.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholine esterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In the context of neuroprotection, the compound may interact with N-methyl-D-aspartic acid receptors and reduce the secretion of inflammatory cytokines, thereby mitigating neuronal damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The table below compares 2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate with structurally related compounds:

| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Features | Reference ID |

|---|---|---|---|---|---|

| Target Compound | Indoline | 2-Oxoethyl + 4-ethoxyphenylacetate | ~353.36* | Dual aromatic systems, ester linkage | N/A |

| Ethyl (4-ethoxyphenyl)aminoacetate | Phenylacetate | Ethyl ester + 4-ethoxyphenylamino-oxo | 253.25 | Lacks indoline core | |

| Ethyl 2-Chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate | Hydrazine-ylidene | Chloro + hydrazine-ylidene substituent | 270.71 | Reactive hydrazine group | |

| 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-(2,3-dioxoindolin-1-yl)acetate | Dioxoindoline | Acetylphenyl + dioxoindoline | ~392.36* | Oxidized indoline core | |

| 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate | Oxadiazole | Oxadiazole + naphthofuran | ~487.45* | Heterocyclic bioactivity |

*Calculated based on molecular formula.

Key Observations:

- Bioactivity : Oxadiazole derivatives (e.g., ) exhibit antibacterial activity, suggesting that the indoline core in the target compound may similarly interact with bacterial enzymes.

- Reactivity : Compounds with hydrazine-ylidene groups () are more reactive, whereas the target compound’s ester linkage offers stability.

- Lipophilicity : The 4-ethoxyphenyl group in the target compound and enhances lipophilicity compared to polar dioxoindoline derivatives ().

Physicochemical Properties

- Solubility: The ethoxyphenyl group increases hydrophobicity, likely reducing aqueous solubility compared to carboxylic acid derivatives (e.g., 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid, ).

- Stability : Ester linkages (common in ) are prone to hydrolysis under acidic/basic conditions, whereas amide-based analogs () are more stable.

Biological Activity

2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as an acetylcholine esterase inhibitor. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H21NO4 |

| Molecular Weight | 341.39 g/mol |

| InChI Key | InChI=1S/C20H21NO4/c1-2-24-17-9-7-15(8-10-17)13-20(23)25-14-19(22)21-12-11-16-5-3-4-6-18(16)21/h3-10H,2,11-14H2,1H3 |

The proposed mechanism of action for this compound includes:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from ischemic damage, which is critical in conditions such as stroke.

- Acetylcholine Esterase Inhibition : As an acetylcholine esterase inhibitor, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease treatment.

Neuroprotection

Research indicates that this compound exhibits neuroprotective properties, particularly against ischemic stroke. In vitro studies have demonstrated that it can significantly reduce neuronal cell death and promote survival in hypoxic conditions.

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of various compounds, this compound demonstrated significant efficacy in reducing neuronal apoptosis following ischemic injury. The results indicated a marked decrease in markers of cell death compared to untreated controls.

Study 2: Acetylcholine Esterase Inhibition

Another investigation focused on the compound's role as an acetylcholine esterase inhibitor. The study found that it effectively inhibited the enzyme's activity in vitro, leading to increased acetylcholine levels and improved synaptic transmission in neuronal cultures .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 4,7-Dichloroindolinone | Antiproliferative against cancer cell lines | Induction of apoptosis via ROS enhancement |

| Oxoindolin derivatives | Neuroprotective and anticancer | Acetylcholine esterase inhibition |

| Indole-based compounds | Antioxidant and anti-inflammatory | Various mechanisms including ROS modulation |

Q & A

What are the optimal synthetic routes for 2-(Indolin-1-yl)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(4-ethoxyphenyl)acetic acid with 2-chloro-1-(indolin-1-yl)ethanone in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetonitrile achieves yields of ~75–80% after 6–8 hours . Temperature control (<60°C) minimizes ester hydrolysis. Monitoring via TLC (ethyl acetate/hexane, 3:7) and purification by recrystallization (methanol/water) are critical for reproducibility.

Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Level: Basic

Methodological Answer:

- NMR: Use ¹H/¹³C NMR in DMSO-d₆ to resolve indole NH (~δ 10.2 ppm) and ethoxy CH₃ (δ 1.3–1.4 ppm). Overlapping aromatic signals require 2D-COSY or HSQC for assignment .

- IR: Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and indolinone C=O at ~1680 cm⁻¹.

- Mass Spectrometry: HRMS (ESI+) should match the molecular ion [M+H]⁺ with <3 ppm error.

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Level: Basic

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., indole derivatives in ).

- Assay Conditions: Use HEK-293 cells transfected with target receptors. Test concentrations from 1 nM–100 µM in PBS (pH 7.4) with DMSO controls (<0.1%).

- Data Collection: Measure IC₅₀ via fluorescence polarization (kinase inhibition) or cAMP ELISA (GPCR activity). Triplicate runs minimize variability .

How should contradictions in spectroscopic or crystallographic data be resolved?

Level: Advanced

Methodological Answer:

- Crystallographic Discrepancies: Use SHELXL for refinement ( ). If R-factor >5%, re-examine hydrogen bonding (e.g., indole NH∙∙∙O=C interactions) and apply TWINABS for twinned data.

- NMR Conflicts: Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*). Anomalous peaks may indicate rotameric forms of the ethoxy group .

What advanced strategies are recommended for studying the compound’s crystallographic behavior?

Level: Advanced

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Refinement: Employ SHELXL ( ) with anisotropic displacement parameters. Validate via R₁ (≤3%) and wR₂ (≤8%) metrics.

- Hydrogen Bonding: Analyze packing diagrams with Mercury software to identify key interactions (e.g., C=O∙∙∙π stacking with indole rings) .

How does pH influence the compound’s stability in aqueous solutions?

Level: Advanced

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffers (pH 2–10) at 37°C. Sample aliquots at 0, 24, 48 hrs.

- Analysis: Quantify degradation via HPLC (C18 column, acetonitrile/water gradient). Ester hydrolysis dominates at pH >8, forming 2-(4-ethoxyphenyl)acetic acid. Stabilize with 0.01% BHT in acidic conditions (pH 5–6) .

What methodologies are suitable for pharmacokinetic profiling?

Level: Advanced

Methodological Answer:

- ADME Studies:

- Absorption: Caco-2 monolayer permeability assay (Papp >1 ×10⁻⁶ cm/s indicates good absorption).

- Metabolism: Incubate with human liver microsomes (HLM). Identify metabolites via UPLC-QTOF (e.g., O-deethylation at the ethoxy group).

- Half-Life: Use t₁/₂ = ln(2)/k, where k is the elimination rate constant from plasma concentration-time curves .

How can researchers optimize HPLC/LC-MS methods for quantifying this compound in biological matrices?

Level: Advanced

Methodological Answer:

- Column: C18 (2.6 µm, 100 × 2.1 mm).

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 8 min.

- Detection: ESI+ at m/z 382.1 [M+H]⁺. Validate LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) in plasma via standard curves (R² >0.99) .

What computational approaches are recommended for mechanistic studies of its biological activity?

Level: Advanced

Methodological Answer:

- Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Prioritize binding poses with ∆G ≤ -8 kcal/mol.

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Level: Advanced

Methodological Answer:

- Modifications: Syntize analogs with halogen (F, Cl) substitutions at the 4-ethoxyphenyl group or methyl groups on the indolinone.

- Activity Testing: Compare IC₅₀ values against parent compound. Enhanced activity (e.g., 4-F substitution) suggests electron-withdrawing groups improve target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.